molecular formula C20H16N4O3 B4755017 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

Cat. No. B4755017
M. Wt: 360.4 g/mol
InChI Key: FWXNHWIMWZWSDZ-SDNWHVSQSA-N
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Description

2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of protein kinase CK2, an enzyme that is overexpressed in many types of cancer. CK2 plays a role in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme. However, 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

Future research on 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Finally, research could explore the use of 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide in combination with other anticancer agents to enhance its effectiveness.

Scientific Research Applications

2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(E)-2-cyano-3-(1-ethylindol-3-yl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-2-23-13-15(16-7-3-5-9-18(16)23)11-14(12-21)20(25)22-17-8-4-6-10-19(17)24(26)27/h3-11,13H,2H2,1H3,(H,22,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNHWIMWZWSDZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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